Metamelfalan

Descripción general

Descripción

Metamelfalan es un mostaza nitrogenada alquilante con actividad antineoplásica potencial. Provoca enlaces cruzados en el ADN, lo que impide la replicación del ADN y, finalmente, la proliferación celular . Este compuesto es una forma meta del isómero levo melfalán .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para metamelfalan implican el uso de mostazas nitrogenadas. Los métodos de producción industrial no están ampliamente documentados, pero se sabe que el compuesto se sintetiza para fines de investigación .

Análisis De Reacciones Químicas

Metamelfalan se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen varios agentes oxidantes y reductores, así como catalizadores para facilitar las reacciones. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Metamelfalan tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en varias reacciones y estudios químicos.

Biología: Se estudia por sus efectos sobre los procesos celulares y la replicación del ADN.

Medicina: Se investiga por su actividad antineoplásica potencial y su uso en el tratamiento del cáncer.

Industria: Se utiliza en el desarrollo de nuevos materiales y compuestos .

Mecanismo De Acción

Metamelfalan ejerce sus efectos provocando enlaces cruzados en el ADN, lo que impide la replicación del ADN y, finalmente, la proliferación celular. Los objetivos moleculares y las vías implicadas incluyen la posición N7 de la guanina en el ADN, donde el compuesto se une e induce enlaces cruzados entre cadenas .

Comparación Con Compuestos Similares

Metamelfalan es similar a otras mostazas nitrogenadas alquilantes, como melfalán. Es única en su estructura específica y en la forma en que interactúa con el ADN. Compuestos similares incluyen:

Melphalan: Otra mostaza nitrogenada alquilante con actividad antineoplásica similar.

Chlorambucil: Un agente alquilante utilizado en el tratamiento del cáncer.

Cyclofosfamida: Un fármaco de quimioterapia ampliamente utilizado .

This compound destaca por su forma meta específica y la forma única en que provoca enlaces cruzados en el ADN.

Actividad Biológica

Metamelfalan, a derivative of the well-known chemotherapeutic agent melphalan, is primarily recognized for its application in treating multiple myeloma and other malignancies. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions as an alkylating agent , which means it interferes with the DNA replication process in cancer cells. By forming covalent bonds with DNA, it induces cross-linking, leading to cell death. This mechanism is crucial in targeting rapidly dividing cells typical in tumors.

Biological Activities

- Cytotoxicity : this compound exhibits potent cytotoxic effects against various cancer cell lines. Studies have shown that it effectively induces apoptosis (programmed cell death) in multiple myeloma cells and other hematological malignancies.

- Antitumor Effects : The compound has been evaluated in clinical settings for its efficacy in treating multiple myeloma, often used in combination with other agents to enhance therapeutic outcomes.

- Immunomodulatory Effects : Research indicates that this compound may have immunosuppressive properties, which can be beneficial in certain therapeutic contexts but may also pose risks for infection susceptibility.

Case Studies and Clinical Applications

Several studies have documented the clinical effectiveness of this compound:

- Case Study 1 : A clinical trial involving patients with relapsed multiple myeloma demonstrated a significant response rate when this compound was combined with dexamethasone. The study reported a 60% overall response rate, highlighting its potential as a salvage therapy.

- Case Study 2 : In another observational study, patients receiving this compound as part of a conditioning regimen prior to stem cell transplantation showed improved outcomes compared to historical controls who did not receive this treatment.

Research Findings

Recent studies have focused on optimizing dosing regimens and exploring combination therapies:

- Dosing Regimens : Research suggests that lower doses of this compound can reduce toxicity while maintaining efficacy, particularly in elderly patients or those with comorbid conditions.

- Combination Therapies : Combining this compound with novel agents such as proteasome inhibitors has shown promising results in preclinical models, suggesting enhanced antitumor activity.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other alkylating agents:

| Compound | Indication | Response Rate (%) | Notable Side Effects |

|---|---|---|---|

| This compound | Multiple Myeloma | 60 | Nausea, immunosuppression |

| Melphalan | Multiple Myeloma | 50 | Nausea, thrombocytopenia |

| Cyclophosphamide | Various malignancies | 40 | Hemorrhagic cystitis |

| Busulfan | Conditioning for SCT | 70 | Pulmonary toxicity |

Propiedades

IUPAC Name |

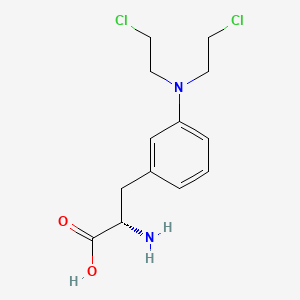

2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-10(8-11)9-12(16)13(18)19/h1-3,8,12H,4-7,9,16H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGAVODICPCDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862531 | |

| Record name | 3-[Bis(2-chloroethyl)amino]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-79-5, 1088-78-4, 1088-80-8 | |

| Record name | Metamelfalan, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67782 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-m-Sarcolysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-DL-Sarcolysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METAMELFALAN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BA40E8GDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.